molecular formula C9H10O3 B12564205 Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- CAS No. 143261-05-6

Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-

Cat. No.: B12564205
CAS No.: 143261-05-6
M. Wt: 166.17 g/mol
InChI Key: JSUZGSNOUSLQOA-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-: is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is also known by other names such as 6-Formyl-2-methoxyphenol and 6-Formylguaiacol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- can be achieved through various methods. One common approach involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) followed by formylation. The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is one such method, where the starting materials are subjected to a series of reduction and coupling steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- exerts its effects involves its interaction with cellular redox systems. It acts as a redox-active compound, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which is detrimental to fungal cells, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups in ortho positions relative to the formyl group enhances its ability to participate in redox reactions and electrophilic aromatic substitution .

Properties

CAS No.

143261-05-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-hydroxy-3-methoxy-6-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)9(11)7(6)5-10/h3-5,11H,1-2H3

InChI Key

JSUZGSNOUSLQOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)O)C=O

Origin of Product

United States

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